molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6

butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B2698375
CAS No.: 1095822-84-6
M. Wt: 233.271
InChI Key: FMWKPWNPPRIYNF-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyrimidine Development

The pyrrolopyrimidine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early work focusing on its natural occurrence in nucleosides and antibiotics. For example, the isolation of toyocamycin in 1956 highlighted the biological relevance of 7-deazapurine structures, which share structural homology with pyrrolopyrimidines. By the 1970s, synthetic efforts aimed to replicate these natural products, leading to methodologies such as the cyclization of aminopyrimidines with α,β-unsaturated carbonyl compounds. The discovery that GTP serves as a biosynthetic precursor for deazapurines further cemented pyrrolopyrimidines as targets for analog development, particularly in antiviral and anticancer contexts.

Significance in Medicinal Chemistry Research

Pyrrolopyrimidines have become indispensable in drug discovery due to their ability to mimic purine bases while offering enhanced metabolic stability. Their planar aromatic structure enables π-π stacking interactions with enzyme active sites, making them ideal for kinase inhibition. For instance, derivatives like pyrazole-pyrrolopyrimidines exhibit sub-nanomolar IC~50~ values against epidermal growth factor receptor (EGFR) kinases, as demonstrated in glioma models. The scaffold’s versatility is further evidenced by its role in targeting KRAS G12C mutants, where urea-functionalized pyrrolopyrimidines covalently bind to cysteine residues to block oncogenic signaling.

Table 1: Key Medicinal Targets of Pyrrolopyrimidine Derivatives

Target Biological Activity Example Compound IC~50~ / Efficacy
EGFR Kinase Anti-glioma Compound 4i 1.5 nM
KRAS G12C Anti-lung adenocarcinoma SK-17 14% tumor suppression
RET Kinase Anti-thyroid cancer Compound 5 <10 nM

Evolution of Pyrrolopyrimidine-Based Drug Design

Early analogs focused on simple substitutions, but advances in computational chemistry enabled structure-based optimization. The rational design of SK-17 exemplifies this shift: molecular docking studies identified a urea moiety that enhances covalent binding to KRAS G12C, resulting in a 10-fold potency increase over earlier candidates. Parallel efforts in fragment-based drug discovery yielded pyrazole-pyrrolopyrimidine hybrids, which exploit hydrophobic pockets in EGFR’s ATP-binding site. Recent synthetic breakthroughs, such as acid-catalyzed cyclizations using 1N hydrochloric acid, have streamlined access to core structures like pyrrolo[2,3-d]pyrimidin-4-ol.

Current Research Landscape

Contemporary studies emphasize three frontiers:

  • Diverse Functionalization : tert-Butyl carboxylate protections (e.g., tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) enable selective modifications at the N6 and C2 positions, as seen in RET kinase inhibitors.
  • Combination Therapies : Synergistic effects between pyrrolopyrimidines and SHP2 inhibitors highlight their potential in overcoming resistance mechanisms.
  • Synthetic Methodologies : Improved yields (e.g., 64% for pyrrolo[2,3-d]pyrimidin-4-ol via HCl-mediated cyclization) support large-scale production.

Table 2: Advances in Pyrrolopyrimidine Synthesis (2016–2025)

Method Starting Material Yield Application
HCl-Catalyzed Cyclization 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol 64% Core structure for kinase inhibitors
tert-Butyl Protection 2-Amino-5H-pyrrolo[3,4-d]pyrimidine 65% RET inhibitor intermediates

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWKPWNPPRIYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with butyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Inhibitory Activity Against Malaria

Research has highlighted the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, exhibited promising inhibitory activity against PfCDPK4 and PfCDPK1. The reported IC50 values ranged from 0.210 to 0.589 μM, indicating strong potential for further development as antimalarial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while modifying substituents to enhance biological activity.

Case Studies in Synthesis

  • Synthesis Route : A common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions followed by esterification to introduce the butyl group.
    StepReaction TypeKey Reagents
    1CyclizationAniline derivatives
    2EsterificationButanol, acid catalyst
  • Optimization Studies : Researchers have employed various reaction conditions (temperature, solvent choice) to optimize the synthesis of this compound and its derivatives for enhanced yield and purity .

Antimalarial Drug Development

Given its inhibitory action against PfCDPKs, this compound is being investigated as a candidate for new antimalarial drugs. The ongoing research aims to refine its structure to improve efficacy and reduce potential side effects.

Cancer Treatment Research

The exploration of this compound in cancer treatment is still in preliminary stages. However, the structural similarities with other known anticancer agents warrant further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Halogen substituents (e.g., 479633-70-0, 252723-17-4) introduce steric and electronic effects that could hinder target binding compared to the methyl group in the target compound .

Biological Activity: PP-13 demonstrated potent cytotoxicity in NSCLC cells, attributed to its benzylamino group, which is absent in the target compound. This suggests that the target’s activity may rely on alternative mechanisms, such as ester-mediated interactions . Sulfonyl or tosyl groups (e.g., 479633-70-0, 252723-17-4) are often used to block reactive sites during synthesis but may reduce bioavailability due to increased molecular weight .

Synthetic Utility :

  • The methyl group at position 6 in the target compound simplifies synthetic routes compared to halogenated analogs, which require harsh conditions for functionalization .

Biological Activity

Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS Number: 1095822-84-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Purity : ≥97%
  • Physical Form : Light yellow solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antimalarial and antibacterial activities. The compound's structure allows it to engage with enzyme systems and cellular pathways effectively.

Antimalarial Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antimalarial properties by inhibiting PfATP4, a key Na⁺-ATPase in Plasmodium falciparum. Studies have shown that structural modifications can enhance the potency and metabolic stability of these compounds, potentially leading to new therapeutic avenues for malaria treatment .

Biological Activity Data

Activity TypeEC50 (μM)Reference
Antimalarial0.064 - 0.577
Antibacterial (S. aureus)MIC 3.125 - 12.5

Case Studies

  • Antimalarial Efficacy : A study focused on optimizing pyrrolo[2,3-d]pyrimidine derivatives demonstrated that this compound analogs showed promising activity against PfATP4, with modifications leading to improved aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .
  • Antibacterial Properties : Another investigation highlighted the antibacterial activity of pyrrole-based compounds against Staphylococcus aureus. The tested derivatives exhibited varying degrees of potency, with some showing MIC values comparable to established antibiotics like ciprofloxacin .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • The introduction of specific substituents at various positions on the pyrrolo ring can significantly alter both the potency and selectivity of these compounds against targeted pathogens.
  • Enhanced lipophilicity has been correlated with increased metabolic stability and improved pharmacokinetic profiles in animal models .

Q & A

Q. What are the recommended synthetic routes for butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

  • Methodology : Synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via: (i) Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form an intermediate. (ii) Cyclization with formamidine to generate the pyrimidine core. (iii) Chlorination or carboxylation for functionalization .
  • Adaptation : Replace chlorination with carboxylation using butyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. How can the structure of this compound be validated post-synthesis?

  • Techniques :
  • 1H/13C NMR : Analyze chemical shifts for the butyl ester (δ ~4.2 ppm for OCH2), methyl group (δ ~2.5 ppm), and pyrrolo-pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C13H17N3O2: theoretical m/z 255.13) .
  • X-ray crystallography : If single crystals are obtained, resolve the 3D structure to confirm regiochemistry .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended .

Advanced Research Questions

Q. How does the butyl ester moiety impact kinase inhibition compared to methyl or ethyl analogs?

  • Experimental Design :
  • Kinase Assays : Test inhibitory activity against EGFR, VEGFR2, and CDK2 using ATP-competitive assays. Compare IC50 values with methyl/ethyl analogs (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina; the butyl group may enhance hydrophobic interactions in kinase pockets .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Approaches :
  • Prodrug Design : Replace the butyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .
  • SAR Studies : Introduce substituents at the 5- or 6-positions (e.g., halogens, aryl groups) to modulate potency and metabolic stability .

Q. How can contradictory data on pyrrolo-pyrimidine cytotoxicity be resolved?

  • Analysis Framework :
  • Dose-Response Curves : Re-evaluate cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-kinase targets contributing to toxicity .

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